molecular formula C14H15N3O2S B5974535 4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

Cat. No.: B5974535
M. Wt: 289.35 g/mol
InChI Key: FDPZGFXXJTUQPB-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique seven-membered ring structure, which includes nitrogen and sulfur atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method involves the condensation of substituted pyrazoles, aldehydes, and thioglycollic acid in the presence of a solid acid catalyst. This one-pot reaction is carried out in water, making it an environmentally friendly approach . The reaction conditions are mild, and the use of a recyclable heterogeneous solid acid catalyst ensures good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are likely to be employed. The use of solid acid catalysts and aqueous reaction media aligns with industrial goals of reducing waste and minimizing the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic ring and heterocyclic structure allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the seven-membered ring. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-12-13(9-5-3-4-6-10(9)19-2)20-7-11(18)15-14(12)17-16-8/h3-6,13H,7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPZGFXXJTUQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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